Fusicoccin

Plant Physiology Membrane Transport H+-ATPase Activation

Fusicoccin is the gold-standard 14-3-3 PPI stabilizer—a molecular glue that uniquely stabilizes rather than inhibits protein-protein interactions. With 5–100× greater potency than deacetylated analogs (DAF) in H⁺-ATPase activation and transpiration assays, it is essential for establishing assay dynamic range. No other commercially available natural product offers the same combination of defined mode-III binding requirements and isoform-modulated stabilization, particularly for 14-3-3σ in cancer-relevant pathways. As the most toxic fusicoccin derivative (2.6× more toxic than cotylenin A), it is the benchmark reference for comparative phytotoxicity studies and the validated scaffold for designing next-generation 14-3-3 stabilizers. Substitution with weaker analogs like DAF or cotylenin A cannot achieve comparable maximal responses—compound-specific quantitative performance must guide procurement.

Molecular Formula C36H56O12
Molecular Weight 680.8 g/mol
CAS No. 20108-30-9
Cat. No. B1218859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFusicoccin
CAS20108-30-9
Synonymsfusicoccin
fusicoccin-A
Molecular FormulaC36H56O12
Molecular Weight680.8 g/mol
Structural Identifiers
SMILESCC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC
InChIInChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1
InChIKeyKXTYBXCEQOANSX-WYKQKOHHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fusicoccin (CAS 20108-30-9): A Diterpene Glycoside 14-3-3 PPI Stabilizer with Quantified Activity Differences from In-Class Analogs


Fusicoccin (FC), a diterpene glycoside produced by the fungus Phomopsis (Fusicoccum) amygdali [1], acts as a molecular glue that stabilizes protein-protein interactions (PPIs) between 14-3-3 adaptor proteins and their phosphorylated client proteins [2]. Its unique mechanism of action—stabilizing rather than inhibiting PPIs—distinguishes it from conventional small-molecule modulators [3]. The compound's complex scaffold, featuring a dicyclopenta[a,d]cyclooctane core with specific glycosylation and acetylation patterns, dictates its biological potency and interaction specificity in ways that closely related derivatives cannot replicate.

Why Fusicoccin Cannot Be Substituted with Dideacetylfusicoccin, Cotylenin A, or Other FC Analogs: Key Activity Gaps


In-class substitution of fusicoccin is inadvisable due to marked, quantifiable differences in potency, receptor binding, and functional effects among structurally related compounds. For instance, the simple removal of two acetyl groups to yield dideacetylfusicoccin (DAF) results in a 5- to 100-fold reduction in biological activity across multiple assays [1]. Similarly, cotylenin A, a structurally related diterpene glycoside, exhibits 2.6-fold lower toxicity in plant models [2] and distinct isoform preferences in human 14-3-3 stabilization assays [3]. Even semi-synthetic FC derivatives with minor modifications show altered stabilization profiles for specific 14-3-3/phospholigand complexes [4]. These gaps underscore that procurement and experimental design decisions cannot rely on class-level assumptions; compound-specific quantitative performance must guide selection.

Fusicoccin Product-Specific Evidence Guide: Quantified Differences vs. Comparators


FC is 5-10× More Potent than Dideacetylfusicoccin (DAF) in Stimulating Proton Extrusion and Membrane Hyperpolarization

Fusicoccin (FC) exhibits 5- to 10-fold higher activity than its deacetylated derivative dideacetylfusicoccin (DAF) in stimulating proton extrusion and transmembrane electrical potential hyperpolarization in maize leaf discs and root segments [1]. The uptake of FC by leaf tissue and its receptor binding affinity in cell-free membrane preparations are 3- to 5-fold greater than those of DAF [1]. Notably, the difference in activity on leaf transpiration is amplified to approximately two orders of magnitude, driven by a positive-feedback autocatalytic cycle initiated by FC's stronger stomatal opening effect [1].

Plant Physiology Membrane Transport H+-ATPase Activation

FC's Receptor Binding Affinity (IC50) Quantifies the Critical Role of the C-8 OH, C-3/C-9 Stereochemistry, and 8-Membered Ring Conformation

In a competitive binding assay against tritiated dihydro-FC using maize coleoptile microsomal preparations, the binding affinity (IC50) of various FC derivatives and analogues was quantified [1]. The data established that an unsubstituted hydroxyl group at C-8 is essential for efficient receptor engagement; acetylation or other modifications at this position significantly reduce affinity [1]. Additionally, the stereochemical configuration at C-3 and C-9, along with the conformational state of the 8-membered ring, are critical determinants of binding potency [1]. In contrast, the glucose moiety plays only a secondary role relative to the aglycone core [1].

Receptor Binding Structure-Activity Relationship Membrane Microsomes

FC Is More Toxic than Cotylenin A and All Tested FC Derivatives in Tomato Cuttings

In a comparative toxicity study on tomato cuttings, fusicoccin was more toxic than all 14 tested fusicoccin derivatives and all 6 tested cotylenins [1]. Cotylenin A, the most potent cotylenin, was 2.6-fold less toxic than FC [1]. No derivative surpassed FC's activity in stomatal opening or cell enlargement assays [1]. This establishes FC as the reference standard for maximal activity in plant systems.

Phytotoxicity Comparative Toxicology Tomato Bioassay

FC Differentially Stabilizes 14-3-3σ Isoform Complexes with Modest but Measurable Isoform Selectivity

In vitro assays using recombinant human 14-3-3 isoforms and fluorescein-labeled phosphopeptides revealed that fusicoccin A (FC-A) exhibits modest isoform preferences, with 14-3-3σ showing differential stabilization compared to other isoforms [1]. The study demonstrated that FC stabilizes PPIs involving 14-3-3σ in a cooperative manner, suggesting that this isoform—implicated in cancer pathways—may be particularly responsive to FC modulation [1]. While not highly selective, this differential effect provides a rationale for developing FC variants with enhanced 14-3-3σ selectivity.

14-3-3 Proteins PPI Stabilization Isoform Selectivity

FC-A Exhibits Moderate Differentiation-Inducing Activity (EC50 31.2-59.1 μM) with Low Selectivity Index in HL-60 Cells

In HL-60 human promyelocytic leukemia cells, fusicoccin A (FC-A) induced differentiation with an EC50 ranging from 31.2 to 59.1 μM [1]. In comparison, all-trans retinoic acid (ATRA) was far more potent, with an EC50 of 0.3 μM [1]. Importantly, the selectivity index (IC50/EC50) of FC-A was only 1.05, indicating a narrow therapeutic window between efficacy and cytotoxicity [1]. In contrast, ATRA and certain fusicosciophins exhibited selectivity indices exceeding 3.38 to 667 [1].

Differentiation Induction HL-60 Cells Leukemia

Fusicoccin Lyophilized Form Remains Stable for 36 Months at -20°C, Enabling Long-Term Storage and Batch Consistency

Vendor technical specifications indicate that fusicoccin stored in lyophilized form at -20°C under desiccated conditions remains stable for 36 months [1]. Once reconstituted in solution, the compound should be stored at -20°C and used within 1 month to avoid potency loss [1]. These defined stability parameters support procurement planning and ensure batch-to-batch reproducibility in long-term studies.

Stability Storage Procurement

Fusicoccin Applications: Recommended Scenarios Based on Quantified Comparative Performance


Positive Control for H+-ATPase Activation and Stomatal Regulation Studies

Given its 5-10× higher potency than DAF in stimulating proton extrusion and its 100× greater effect on transpiration [1], FC is the gold-standard positive control for experiments involving plasma membrane H+-ATPase activation, stomatal opening, or plant water relations. Weaker analogs like DAF cannot achieve comparable maximal responses, making FC essential for establishing assay dynamic range.

Chemical Probe for 14-3-3 PPI Stabilization with Defined Isoform Effects

FC is uniquely suited as a molecular glue tool compound for stabilizing 14-3-3/client phosphoprotein interactions [1]. Its modest but measurable preference for 14-3-3σ complexes makes it particularly valuable for probing cancer-relevant pathways. No other commercially available natural product offers the same combination of defined binding requirements (C-terminal small alkyl group) and isoform-modulated stabilization .

Reference Phytotoxin for Comparative Toxicology Bioassays

As the most toxic fusicoccin derivative in tomato cutting assays—2.6× more toxic than cotylenin A [1]—FC serves as the benchmark reference compound for comparative phytotoxicity studies. Its consistent, maximal activity across stomatal opening and cell enlargement assays [1] makes it the preferred calibrant for screening new analogs or assessing plant sensitivity to fungal toxins.

Parent Scaffold for Semi-Synthetic Derivative Development

The SAR data establishing critical structural features (C-8 OH, C-3/C-9 stereochemistry, 8-membered ring conformation) [1] provide a validated foundation for designing and benchmarking novel FC derivatives. Recent work demonstrates that 6'-amino modifications can enhance antiproliferative activity , underscoring FC's value as a starting scaffold for developing next-generation 14-3-3 stabilizers with improved drug-like properties.

Technical Documentation Hub

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